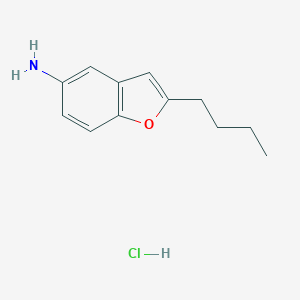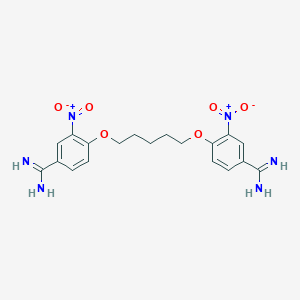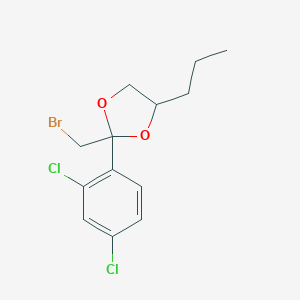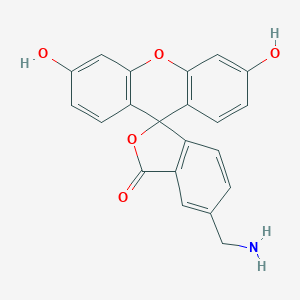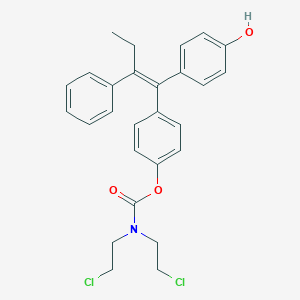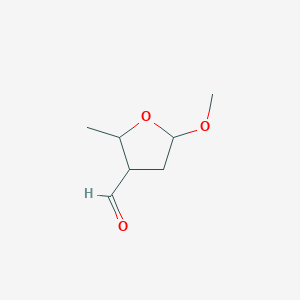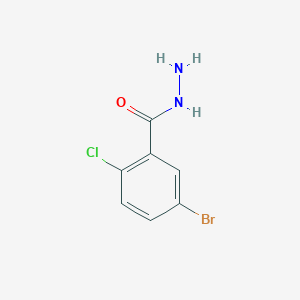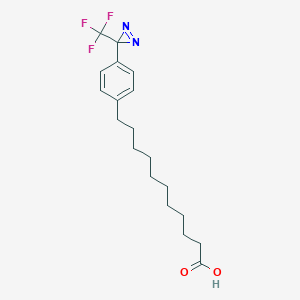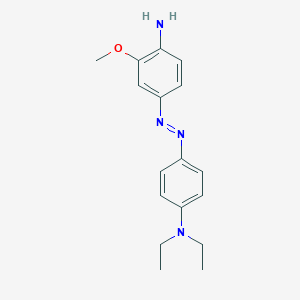
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline, also known as Sudan IV, is a synthetic azo dye that has been widely used in various fields such as textile, food, and cosmetic industries. However, due to its potential toxicity and carcinogenicity, Sudan IV has been banned in many countries. In recent years, scientific research has focused on the synthesis, application, and mechanism of action of Sudan IV, as well as its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV is not fully understood, but it is believed to interact with lipids and proteins in biological membranes, leading to disruption of their structure and function. This can result in cell damage and apoptosis.
Biochemical and Physiological Effects
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV has been shown to have a range of biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. It can also induce oxidative stress and inflammation, which may contribute to its carcinogenicity.
Avantages Et Limitations Des Expériences En Laboratoire
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV has the advantage of being a cheap and easy-to-use staining agent for lipid and fat analysis. However, its potential toxicity and carcinogenicity make it unsuitable for long-term or large-scale experiments. Alternative staining agents such as Oil Red O and Nile Red have been developed to replace 4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV in many applications.
Orientations Futures
Future research on 4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV could focus on the development of safer and more efficient staining agents for lipid and fat analysis, as well as the investigation of its potential therapeutic applications in cancer treatment. The mechanism of action of 4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV could also be further elucidated to better understand its toxic effects and develop strategies to mitigate them.
Méthodes De Synthèse
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV can be synthesized by the diazotization of 4-amino-3-methoxyaniline followed by coupling with N,N-diethylaniline. The reaction is usually carried out in acidic conditions and requires careful handling due to the potential hazards of the reactants and products.
Applications De Recherche Scientifique
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV has been widely used as a staining agent in histology and cytology studies, as it can selectively stain lipids and neutral fats. It has also been used in the detection of protein and DNA in electrophoresis and chromatography.
Propriétés
Numéro CAS |
126335-31-7 |
|---|---|
Nom du produit |
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline |
Formule moléculaire |
C17H22N4O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-[[4-(diethylamino)phenyl]diazenyl]-2-methoxyaniline |
InChI |
InChI=1S/C17H22N4O/c1-4-21(5-2)15-9-6-13(7-10-15)19-20-14-8-11-16(18)17(12-14)22-3/h6-12H,4-5,18H2,1-3H3 |
Clé InChI |
HVAGMKVBOXMXQV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
Synonymes |
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



